2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide
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Overview
Description
2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide is a complex organic compound that features a fluorophenyl group, an indole moiety, and a triazole ring
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide can be compared with other similar compounds, such as:
3-[2-(4-Fluorophenyl)-1H-indol-3-yl]propanoic acid: This compound also contains a fluorophenyl and indole moiety but differs in its overall structure and functional groups.
2-{4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazino}-N-phenylacetamide: This compound features a similar indole and fluorophenyl group but includes a piperazine ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound contains a fluorophenyl group and an indole moiety but differs in its pyrazole ring structure.
Properties
Molecular Formula |
C21H20FN5O |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C21H20FN5O/c22-16-10-8-14(9-11-16)12-20(28)25-21-24-19(26-27-21)7-3-4-15-13-23-18-6-2-1-5-17(15)18/h1-2,5-6,8-11,13,23H,3-4,7,12H2,(H2,24,25,26,27,28) |
InChI Key |
AMKKSGPTVGQOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC3=NC(=NN3)NC(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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